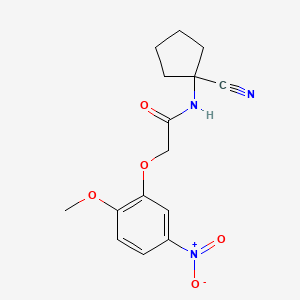
N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide is a useful research compound. Its molecular formula is C15H17N3O5 and its molecular weight is 319.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-Cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₇N₃O₅
- Molecular Weight : 319.317 g/mol
- IUPAC Name : this compound
The compound features a cyanocyclopentyl group and a nitrophenoxy moiety, which contribute to its biological activity. The presence of the nitro group is particularly noteworthy as it is often associated with various pharmacological effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Nitro compounds, including those similar to this compound, are known for their antimicrobial properties. The nitro group can induce redox reactions that lead to cell toxicity in microorganisms, making them effective against various bacterial strains and other pathogens .
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation .
- Anticancer Potential : Preliminary studies suggest that compounds with nitro groups exhibit anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in disease processes, such as monoamine oxidase (MAO), which is relevant in neurodegenerative diseases .
- Redox Reactions : The nitro group can engage in redox reactions that disrupt cellular function in pathogens, leading to their death .
- Cell Signaling Modulation : By interacting with cellular receptors or signaling pathways, this compound may influence various physiological responses.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds:
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-22-12-5-4-11(18(20)21)8-13(12)23-9-14(19)17-15(10-16)6-2-3-7-15/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRWUKJHPFCQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














